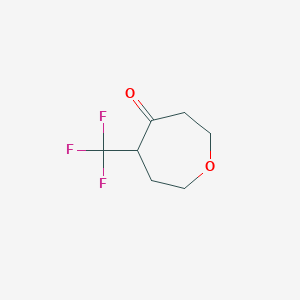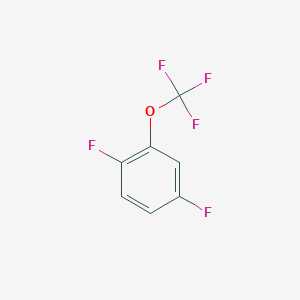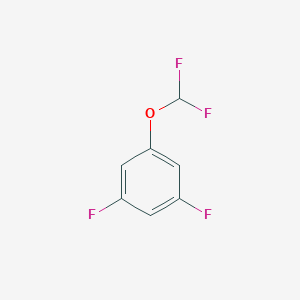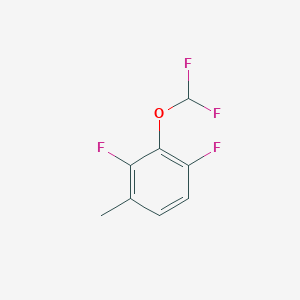![molecular formula C13H21NO4 B1404538 (3AS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta-[c]pyrrol-4-carboxylic acid CAS No. 1251020-10-6](/img/structure/B1404538.png)
(3AS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta-[c]pyrrol-4-carboxylic acid
Descripción general
Descripción
(3AS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta-[c]pyrrol-4-carboxylic acid is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique bicyclic structure, which includes a cyclopentane ring fused with a pyrrolidine ring. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom adds to its stability and reactivity in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta-[c]pyrrol-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with an amine in the presence of a catalytic amount of iron (III) chloride.
Cyclopentane Ring Formation: The cyclopentane ring can be introduced through a series of cyclization reactions, often involving the use of Grignard reagents or other organometallic compounds.
Boc Protection:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
(3AS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta-[c]pyrrol-4-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: N-alkylated or N-acylated derivatives
Aplicaciones Científicas De Investigación
(3AS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta-[c]pyrrol-4-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3AS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta-[c]pyrrol-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler analog without the Boc protecting group and cyclopentane ring.
Proline: An amino acid with a pyrrolidine ring but lacking the Boc group and cyclopentane ring.
Pyrrolidinone: A lactam derivative with a similar pyrrolidine ring structure.
Uniqueness
(3AS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta-[c]pyrrol-4-carboxylic acid is unique due to its bicyclic structure and the presence of the Boc protecting group, which enhances its stability and reactivity in various chemical reactions .
Propiedades
IUPAC Name |
(3aS,4R,6aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-5-9(11(15)16)10(8)7-14/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOINSQCZOTTQA-BBBLOLIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@H]([C@H]2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


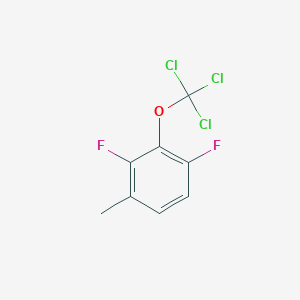
![4-[Chloro(difluoro)methoxy]-2-fluoro-1-methyl-benzene](/img/structure/B1404457.png)
![2-[Chloro(difluoro)methoxy]-1,3-difluoro-4-methyl-benzene](/img/structure/B1404458.png)
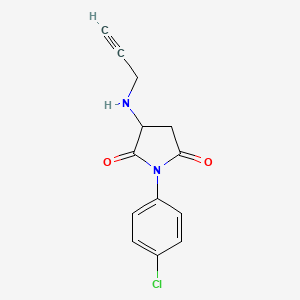
![3-[(Cyclopropylmethyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B1404467.png)
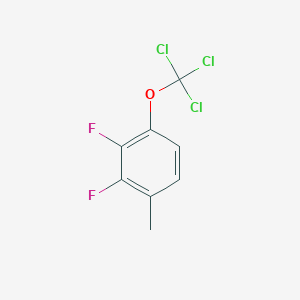
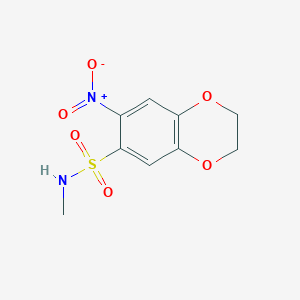
![7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1404470.png)
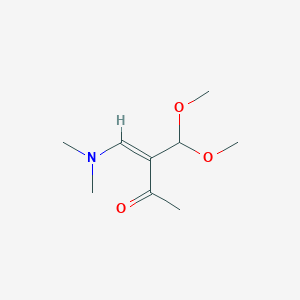
![1-[Chloro(difluoro)methoxy]-2,4-difluoro-benzene](/img/structure/B1404473.png)
